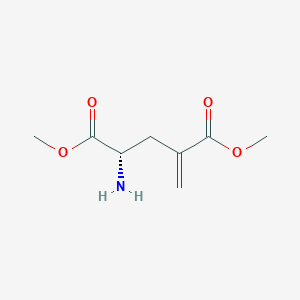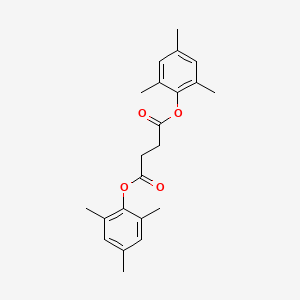
1,1'-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide is a chemical compound known for its unique structure and properties It consists of a pentane backbone with two 4-tert-butylpyridin-1-ium groups attached at either end, and two bromide ions as counterions
Méthodes De Préparation
The synthesis of 1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide typically involves the reaction of 4-tert-butylpyridine with 1,5-dibromopentane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is usually heated to a specific temperature and maintained for several hours to complete the reaction. After the reaction, the product is purified through filtration and washing with appropriate solvents .
Analyse Des Réactions Chimiques
1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a shorter alkyl chain and different counterions, which can affect its properties and applications.
1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide: This compound has a different pyridinium derivative, which can influence its reactivity and interactions.
1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide stands out due to its specific structure and the presence of tert-butyl groups, which can enhance its stability and reactivity in various applications.
Propriétés
Numéro CAS |
61368-99-8 |
|---|---|
Formule moléculaire |
C23H36Br2N2 |
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
4-tert-butyl-1-[5-(4-tert-butylpyridin-1-ium-1-yl)pentyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C23H36N2.2BrH/c1-22(2,3)20-10-16-24(17-11-20)14-8-7-9-15-25-18-12-21(13-19-25)23(4,5)6;;/h10-13,16-19H,7-9,14-15H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
QFKRGBNNBJKKCN-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C1=CC=[N+](C=C1)CCCCC[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)


![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)



![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)



